O-Methyl ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl ethylphosphonothioate is an organophosphate compound known for its dual-use potential. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of certain nerve agents . This compound is characterized by its unique chemical structure, which includes a phosphonothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl ethylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base. The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: O-Methyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonothioate group to a phosphonate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: The major product is O-Methyl ethylphosphonate.
Reduction: The products vary depending on the reducing agent used.
Substitution: The products include various substituted phosphonothioates.
Scientific Research Applications
O-Methyl ethylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Methyl ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
- O-Ethyl methylphosphonothioic acid
- O-Methyl S-2-dimethylaminoethyl ethylphosphonothioate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: O-Methyl ethylphosphonothioate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in synthesis and research. For instance, its reactivity with nucleophiles and oxidizing agents differs from that of O-Ethyl methylphosphonothioic acid, making it more versatile in certain chemical reactions .
Properties
CAS No. |
36585-74-7 |
---|---|
Molecular Formula |
C3H8O2PS- |
Molecular Weight |
139.14 g/mol |
IUPAC Name |
ethyl-methoxy-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)/p-1 |
InChI Key |
WSIBSROLHMRZNT-UHFFFAOYSA-M |
Canonical SMILES |
CCP(=S)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.